Chlorodiphenylphosphine
Overview
Description
Synthesis Analysis
The synthesis of chlorodiphenylphosphine involves reactions that yield complex structures. For instance, the reaction of chlorodiphenylphosphine with dilithiohydrazobenzene produces 1,2-bis(diphenylphosphino)-1,2-diphenylhydrazine, showcasing its utility in forming ligands for metal complexes (Aluri et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds derived from chlorodiphenylphosphine can be intricate. An example is the X-ray crystal structures of cis and trans metallacrown ethers synthesized from chlorodiphenylphosphine, which demonstrate significant differences, especially in the conformation of the metal center and adjacent ethylene group, highlighting the compound's versatility in forming complex structures (Hariharasarma et al., 1999).
Chemical Reactions and Properties
Chlorodiphenylphosphine participates in various chemical reactions, leading to the synthesis of novel compounds. For instance, its reaction with glyoxylate derivatives has been explored, revealing intricate reaction mechanisms and molecular rearrangements, which further elucidate its chemical behavior (Sousa et al., 2015).
Physical Properties Analysis
The physical properties of chlorodiphenylphosphine and its derivatives, such as solubility, melting point, and crystalline structure, are critical for understanding its behavior in various solvents and conditions. For example, the crystalline structure of complexes formed with chlorodiphenylphosphine can provide insights into its reactivity and interactions with other molecules (Colacio et al., 1989).
Chemical Properties Analysis
The chemical properties of chlorodiphenylphosphine, such as its reactivity with different reagents, its role in catalysis, and its ability to form stable complexes with metals, are of great interest. Its reaction with oxopurine bases under basic conditions, forming complexes with gold(I) phosphine groups, is one such example that highlights its utility in coordination chemistry (Colacio et al., 1989).
Scientific Research Applications
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Organic Light-Emitting Diodes (OLEDs)
- Chlorodiphenylphosphine is used in the field of materials science, specifically in the development of Organic Light-Emitting Diodes (OLEDs) .
- The compound is used in the synthesis of certain types of OLEDs. These devices have rapidly grown as one of the leading technologies for full-color display panels and eco-friendly lighting sources .
- The outcomes of using Chlorodiphenylphosphine in OLEDs can include superior color quality, wide viewing angle, mercury-free manufacture, and fascinating flexibility .
-
Hydroformylation Reaction
- Chlorodiphenylphosphine is used in the field of organic chemistry, specifically in hydroformylation reactions .
- Hydroformylation is an industrial process for the production of aldehydes from alkenes . Chlorodiphenylphosphine could potentially be used as a ligand in this process.
- The outcomes of using Chlorodiphenylphosphine in hydroformylation reactions can include the production of aldehydes, which are easily converted into many secondary products .
-
Diels–Alder Reaction
- Chlorodiphenylphosphine is used in the field of organic chemistry, specifically in Diels–Alder reactions .
- The Diels–Alder reaction is a chemical reaction used to produce six-membered rings . Chlorodiphenylphosphine could potentially be used as a ligand in this process.
- The outcomes of using Chlorodiphenylphosphine in Diels–Alder reactions can include the production of six-membered rings, which are useful in various applications in organic chemistry .
-
Buchwald-Hartwig Cross Coupling Reaction
- Chlorodiphenylphosphine is used in the field of organic chemistry, specifically in Buchwald-Hartwig Cross Coupling Reactions .
- The Buchwald-Hartwig Cross Coupling Reaction is a chemical reaction used to form carbon-nitrogen bonds . Chlorodiphenylphosphine could potentially be used as a ligand in this process.
- The outcomes of using Chlorodiphenylphosphine in Buchwald-Hartwig Cross Coupling Reactions can include the formation of carbon-nitrogen bonds, which are useful in various applications in organic chemistry .
-
Hiyama Coupling
- Chlorodiphenylphosphine is used in the field of organic chemistry, specifically in Hiyama Coupling reactions .
- The Hiyama Coupling is a palladium-catalyzed cross-coupling reaction of organosilanes with organic halides used in organic chemistry to form carbon–carbon bonds . Chlorodiphenylphosphine could potentially be used as a ligand in this process.
- The outcomes of using Chlorodiphenylphosphine in Hiyama Coupling reactions can include the formation of carbon-carbon bonds, which are useful in various applications in organic chemistry .
Safety And Hazards
Future Directions
Chlorodiphenylphosphine is used to introduce the diphenylphosphinyl moiety by aryl ortho-lithiation . It is also used as an intermediate to make antioxidants, flame retardants, stabilizers, catalysts, photoinitiators, and optical brighteners . This suggests that Chlorodiphenylphosphine has a wide range of applications and its use will continue to expand in the future.
Relevant Papers
properties
IUPAC Name |
chloro(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRJZXREYAXTGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038789 | |
Record name | Diphenylphosphinous chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Merck Index] Yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |
Record name | Chlorodiphenylphosphine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20427 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Chlorodiphenylphosphine | |
CAS RN |
1079-66-9 | |
Record name | Chlorodiphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorodiphenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorodiphenylphosphine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phosphinous chloride, P,P-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphenylphosphinous chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodiphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.813 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORODIPHENYLPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO975PJK1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Citations
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